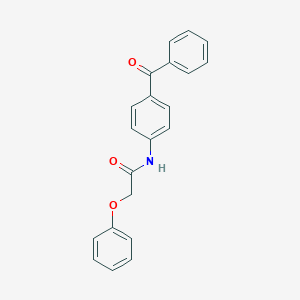

N-(4-benzoylphenyl)-2-phenoxyacetamide

Description

N-(4-Benzoylphenyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a benzoylphenyl group at the para position and a phenoxyacetamide backbone. This compound belongs to a broader class of N-substituted acetamides, which are frequently explored for their pharmacological properties, including lipid-lowering, anti-inflammatory, and analgesic activities . Its structure combines a lipophilic benzoyl moiety with a polar acetamide group, enabling interactions with biological targets such as nuclear receptors or enzymes involved in lipid metabolism.

Properties

Molecular Formula |

C21H17NO3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-phenoxyacetamide |

InChI |

InChI=1S/C21H17NO3/c23-20(15-25-19-9-5-2-6-10-19)22-18-13-11-17(12-14-18)21(24)16-7-3-1-4-8-16/h1-14H,15H2,(H,22,23) |

InChI Key |

LDYXINCRZVKSSH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzoylphenyl)-5-Fluoro-1H-Indole-2-Carboxamides

A 2010 study compared three isomers of N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C1: ortho-, C2: meta-, C3: para-benzoylphenyl) in Triton WR-1339-induced hyperlipidemic rats .

- C3 (para-substituted) demonstrated the most potent lipid-lowering effects:

- Triglycerides: 31% reduction (vs. hyperlipidemic controls).

- HDL-cholesterol: 18% increase .

- C1 (ortho-substituted) was inactive, highlighting the critical role of substituent position in bioactivity.

- Structural Insight: The para-benzoylphenyl group in C3 aligns with N-(4-benzoylphenyl)-2-phenoxyacetamide, suggesting similar spatial requirements for lipid-modulating efficacy.

N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives

A 2024 study synthesized pyrrole-2-carboxamide analogs and evaluated their effects in hyperlipidemic rats .

- Compound 3 (pyrrole-2-carboxamide core):

- Reduced total cholesterol by 28% .

- Lowered triglycerides by 33% .

- Increased HDL by 22% .

- Compound 5 (modified substituents on pyrrole):

- Showed comparable efficacy but with improved metabolic stability.

- Comparison: The pyrrole-2-carboxamide derivatives exhibit stronger lipid-lowering effects than N-(4-benzoylphenyl)-2-phenoxyacetamide, likely due to enhanced hydrogen bonding and π-π stacking with target proteins.

N-(1-(4-Bromophenyl)ethyl)-2-Phenoxyacetamide Derivatives

A 2016 study synthesized analogs with bromo, tert-butyl, or nitro groups on the phenoxy ring .

- Bromo-substituted derivative :

- Cytotoxicity: IC₅₀ = 12 µM (vs. 18 µM for standard cisplatin).

- Anti-inflammatory activity: 65% reduction in paw edema (vs. 70% for diclofenac).

- Structural Insight: The phenoxyacetamide backbone in these compounds mirrors N-(4-benzoylphenyl)-2-phenoxyacetamide, but the addition of electron-withdrawing groups (e.g., bromo) enhances bioactivity through improved target binding.

Pharmacological Comparison with Established Lipid-Lowering Agents

Gemfibrozil (Fibrate Class)

- Mechanism : Activates PPARα, enhancing LPL activity and HDL synthesis .

- Efficacy :

- Comparison: N-(4-benzoylphenyl)-2-phenoxyacetamide derivatives show comparable triglyceride-lowering effects but lack evidence of PPAR activation, suggesting alternative pathways (e.g., direct LPL modulation).

Bezafibrate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.